molecular formula C11H10N4O B2629654 N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine CAS No. 1178344-09-6

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine

Cat. No.: B2629654
CAS No.: 1178344-09-6
M. Wt: 214.228
InChI Key: XELCMUZCFRJRQX-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine is a heterocyclic compound that features both a pyrazole and a benzoxazole moiety

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine typically involves the formation of the pyrazole and benzoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the benzoxazole ring can be formed through the condensation of o-aminophenol with a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the pyrazole and benzoxazole rings. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine is unique due to its combination of the pyrazole and benzoxazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in research and industry .

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-7-8(6-12-15)13-11-14-9-4-2-3-5-10(9)16-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELCMUZCFRJRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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